
Sodium tert-butoxide
Overview
Description
Sodium tert-butoxide, also known as sodium 2-methylpropan-2-olate, is a chemical compound with the formula (CH₃)₃CONa. It is a strong, non-nucleophilic base commonly used in organic synthesis. This compound is highly reactive and is known for its flammability and moisture sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tert-butoxide can be synthesized by treating tert-butyl alcohol with sodium hydride. The reaction typically involves the following steps:
- Dissolving sodium hydride in an inert organic solvent such as xylene.
- Adding tert-butyl alcohol dropwise to the solution under an inert atmosphere to prevent moisture contamination.
- Maintaining the reaction mixture at a controlled temperature to ensure complete reaction .
Industrial Production Methods: In industrial settings, this compound is produced by reacting metallic sodium with tert-butyl alcohol in the presence of an inert solvent. The process involves:
- Heating the reaction mixture to facilitate the dissolution of sodium.
- Refluxing the mixture under an inert gas atmosphere to prevent oxidation.
- Distilling the product to remove any residual solvents and impurities .
Chemical Reactions Analysis
Elimination Reactions
Sodium tert-butoxide is a common reagent for elimination reactions due to its strong basicity and steric bulk . It is particularly useful in E2 elimination reactions where the removal of a proton and a leaving group occurs in a concerted manner. The bulkiness of tert-butoxide hinders its ability to act as a nucleophile, thus favoring elimination over substitution .
Stereochemical studies suggest that this compound promotes elimination reactions through an (E1cB)R mechanism .
Single Electron Transfer (SET) Reactions
*Tert-*butoxides, including sodium tert-butoxide, can participate in single electron transfer reactions, leading to the formation of radical intermediates . For example, sodium *tert-*butoxide can react with nitrostilbenes to produce *N-*hydroxyindoles at room temperature . The reaction mechanism involves an electron transfer from *tert-*butoxide to the nitrostilbene, with the counterion playing a critical role in determining the reaction outcome .
In reactions with nitrostilbenes, the identity of the counterion influences the product distribution. When sodium is the counterion, *N-*hydroxyindoles are formed, whereas potassium as a counterion leads to the formation of oxindoles .
Transition Metal-Free Coupling Reactions
Sodium *tert-*butoxide is used in transition metal-free coupling reactions of haloarenes with arenes or styrenes to produce biphenyls or stilbenes, respectively . In these reactions, sodium *tert-*butoxide can initiate the process by converting aryl halides into aryl radicals .
As a Catalyst
Sodium *tert-*butoxide can act as a catalyst in various organic reactions. For instance, it can catalyze the synthesis of 2-(2-nitrovinyl) furan . It also serves as a catalyst in the regioselective hydrosilylation of alkynes . Sodium *tert-*butoxide mediates the transamidation of *N,N-*dimethyl amides with primary amines .
Production of this compound
This compound is synthesized by reacting sodium with tert-butyl alcohol . The reaction is typically carried out in a reactor with a condenser to recover the tert-butyl alcohol . A study found that using toluene or heptane as a reaction medium improves the reaction speed and product yield .
Scientific Research Applications
Organic Synthesis
Sodium tert-butoxide serves as a strong base in organic chemistry, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Some key applications include:
- Buchwald-Hartwig Amination : This reaction involves the coupling of aryl halides with amines to form aryl amines. This compound acts as a base to deprotonate the amine, enabling its reaction with palladium catalysts .
- Synthesis of Pharmaceuticals : It is used in the synthesis of biologically active compounds, including intermediates for antiviral drugs such as adefovir dipivoxil .
Biochemical Applications
In biochemical contexts, this compound plays a significant role:
- Deprotonation Reactions : It is effective in deprotonating weak acids, which is crucial for various enzymatic reactions and cellular processes.
- Cellular Effects : The compound can disrupt cellular membranes and influence cell signaling pathways by altering enzyme activities.
Materials Science
This compound is increasingly being explored in materials science, particularly in the deposition of thin films:
- Atomic Layer Deposition : It is used as a precursor for depositing alkali metal-containing thin films, such as sodium niobate (NaNbO3) and sodium tantalate (NaTaO3). This application is significant for developing sustainable energy materials like batteries and solar cells .
Industrial Applications
The compound finds utility in various industrial processes:
- Production of Fine Chemicals : this compound is employed in the manufacture of agrochemicals, colorants, aroma chemicals, and biodiesel .
- Polymerization and Isomerization : It acts as a catalyst in polymerization reactions, contributing to the development of new materials .
Case Study 1: Buchwald-Hartwig Amination
In a study focusing on the Buchwald-Hartwig amination process, this compound was utilized to couple aryl halides with amines effectively. The reaction demonstrated high yields and selectivity due to the compound's strong basicity and ability to stabilize intermediates .
Case Study 2: Thin Film Deposition
Research conducted on atomic layer deposition highlighted this compound's role in forming high-quality sodium niobate films. The study reported that sodium incorporation was rapid at specific pulsed ratios, indicating its effectiveness as a precursor for thin film technologies .
Mechanism of Action
Sodium tert-butoxide exerts its effects primarily through its strong basicity. The tert-butoxy group readily abstracts protons from acidic compounds, facilitating various chemical transformations. The compound can also act as a nucleophile in certain reactions, forming tetrahedral intermediates during transesterification processes .
Comparison with Similar Compounds
Potassium tert-butoxide: Similar in reactivity but uses potassium instead of sodium.
Lithium tert-butoxide: Another strong base with similar applications but different solubility properties.
Sodium tert-amyloxide: A highly soluble analogue of sodium tert-butoxide.
Uniqueness: this compound is unique due to its strong basicity and non-nucleophilic nature, making it highly effective in deprotonation and elimination reactions. Its reactivity and solubility in organic solvents also distinguish it from other similar compounds .
Biological Activity
Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base widely utilized in organic synthesis. Its biological activity is primarily linked to its role as a catalyst and base in various chemical reactions, including those relevant to pharmaceuticals, agrochemicals, and polymerization processes. This article explores the biological activity of this compound through various studies, applications, and relevant data.
This compound has the chemical formula and is known for its moisture sensitivity and flammability. It typically forms clusters in solid-state, existing as hexamers and nonamers . The compound is produced by treating tert-butyl alcohol with sodium hydride .
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 90.12 g/mol |
Flash Point | 14 °C (57.2 °F) |
Storage Class | Pyrophoric materials |
Hazard Classifications | Eye Dam. 1, Flam. Sol. 1 |
Applications in Organic Synthesis
This compound serves as a strong base in various organic reactions, including:
- Amination Reactions : It is employed in the Buchwald–Hartwig amination process, facilitating the coupling of aryl halides with amines .
- Formation of Glycol Diesters : A study demonstrated its effectiveness in promoting the one-step formation of 1,3-glycol diesters from benzaldehyde and isobutyrophenone .
- Polymerization and Isomerization : The compound acts as a catalyst in polymerization reactions and can be used to initiate isomerization processes .
1. Reaction Mechanisms
Research has shown that this compound can facilitate electron transfer reactions, demonstrating its utility in complex organic transformations. For instance, it has been used successfully in reactions involving phenanthroline and dinitrobenzene, where it produced distinct colorimetric changes indicative of reaction progress .
2. Role in Pharmaceutical Synthesis
This compound has been identified as a key reagent in synthesizing biologically active compounds. For example, it serves as an alternative to sodium hydride for coupling hydroxyethyl adenine with diethyl p-toluenesulfonyloxymethanephosphonate, leading to important intermediates used in antiviral drugs like adefovir dipivoxil .
3. Environmental Impact
In agrochemical applications, this compound has been explored for its potential role in synthesizing environmentally friendly products. Its use in the synthesis of colorants and aroma chemicals reflects its versatility beyond traditional organic synthesis .
Safety Considerations
Due to its flammable nature and reactivity with moisture, this compound must be handled with care. Proper safety equipment such as gloves and eye protection should be worn when working with this compound .
Q & A
Basic Research Questions
Q. What are the critical handling precautions for NaOtBu in laboratory settings, and how do its reactivity properties influence experimental design?
NaOtBu reacts violently with water, alcohols, and acids, releasing heat and flammable gases (e.g., hydrogen) . To mitigate risks:
- Store under inert gas (argon/nitrogen) in moisture-free environments.
- Use anhydrous solvents (e.g., THF, toluene) and rigorously dry glassware.
- Monitor temperature during exothermic reactions (e.g., deprotonation or elimination). Methodological Note: Pre-cool reaction vessels to 0°C when adding NaOtBu to polar solvents to control reaction rates .
Q. How does NaOtBu compare to other alkali metal alkoxides (e.g., KOtBu) in deprotonation reactions?
NaOtBu is a weaker base than KOtBu but offers superior solubility in non-polar solvents. For example:
Base | Relative Basicity (pKa of conjugate acid) | Solubility in THF |
---|---|---|
NaOtBu | ~19.0 | High |
KOtBu | ~21.0 | Moderate |
NaOtBu is preferred for reactions requiring slower kinetics, such as controlled polymerizations . |
Q. What analytical techniques are recommended to verify NaOtBu purity and decomposition products?
- FT-IR : Detect hydroxide impurities (broad O-H stretch ~3200–3600 cm⁻¹).
- Karl Fischer Titration : Quantify moisture content (critical for catalytic applications) .
- NMR (¹H) : Monitor tert-butanol byproduct (δ ~1.2 ppm) in DMSO-d₆ .
Advanced Research Questions
Q. How does NaOtBu enable the activation of earth-abundant metal catalysts, and what mechanistic insights support this?
NaOtBu acts as a stoichiometric reductant and ligand scavenger in transition-metal catalysis. For example:
- In Ni-catalyzed cross-couplings, NaOtBu removes inhibitory ligands (e.g., phosphine oxides) and reduces Ni(II) precursors to active Ni(0) species .
- Mechanistic Study: EPR spectroscopy confirms the generation of low-valent metal centers when NaOtBu is used with Co or Fe complexes .
Q. What are the challenges in reconciling contradictory data on NaOtBu’s catalytic efficiency in polymer depolymerization?
Conflicting reports on depolymerization rates arise from:
- Moisture Sensitivity : Trace water accelerates side reactions (e.g., hydrolysis vs. transesterification) .
- Temperature Dependence : At >180°C, NaOtBu decomposes, altering reaction pathways. Resolution Strategy: Conduct kinetic studies under strict anhydrous conditions and compare with computational models (DFT for transition-state analysis) .
Q. How can researchers optimize NaOtBu-mediated ED-ROP (Electron-Deficient Ring-Opening Polymerization) for recyclable polycarbonates?
Key parameters:
Parameter | Optimal Range | Impact |
---|---|---|
Catalyst Loading | 1–5 mol% | Higher loadings accelerate depolymerization but reduce monomer yield . |
Temperature | 20–40°C | Balances polymerization rate and selectivity for cyclic monomers . |
- Method: Use sublimation apparatus to isolate macrocyclic carbonate dimers (e.g., 7CC) with >90% purity .
Q. Data Contradiction Analysis
Q. Why do some studies report NaOtBu as ineffective in lithium-free coupling reactions, while others highlight its utility?
Discrepancies stem from:
- Substrate Compatibility : NaOtBu fails with electron-rich aryl chlorides but excels with bromides due to differences in oxidative addition kinetics .
- Solvent Effects : Ethereal solvents (THF) stabilize Na⁺ ions, enhancing nucleophilicity, while DMSO deactivates the base via coordination .
Q. Safety and Compliance
Q. What protocols ensure compliance with carcinogenicity risks associated with NaOtBu?
- IARC Classification : Components in NaOtBu (e.g., impurities) may exceed 0.1% carcinogenicity thresholds. Mitigation includes:
Properties
IUPAC Name |
sodium;2-methylpropan-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIHAYPQRLWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073935 | |
Record name | 2-Propanol, 2-methyl-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid | |
Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
865-48-5 | |
Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanol, 2-methyl-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-methylpropan-2-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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